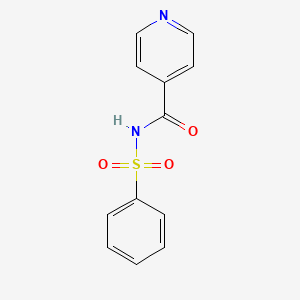
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of multiple methoxy groups attached to the naphthalene ring, which significantly influences its chemical properties and reactivity. It is often used as an intermediate in various chemical syntheses and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene can be achieved through the methylation of 2,3-dihydronaphthazarin with dimethyl sulfate in the presence of a phase transfer catalyst. This reaction typically yields 1,4,5,8-tetramethoxynaphthalene in high yields. The formylation of this compound can then afford 2-formyl-1,4,5,8-tetramethoxynaphthalene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of phase transfer catalysis and methylation reactions are common in large-scale organic synthesis, suggesting that similar methods could be employed for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the methoxy groups or the naphthalene ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can disrupt membrane structures and interfere with cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: This compound is related to naphthalene and is used in energy harvesting and storage.
2-Formyl-1,4,5,8-tetramethoxynaphthalene: An intermediate in the synthesis of shikonin and alkannin, known for its biological activities.
Uniqueness
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene is unique due to its multiple methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its derivatives have shown significant potential in various scientific and industrial applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
105827-67-6 |
|---|---|
Fórmula molecular |
C18H24O5 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1,4,5,8-tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene |
InChI |
InChI=1S/C18H24O5/c1-18(2,23-7)11-10-14(21-5)15-12(19-3)8-9-13(20-4)16(15)17(11)22-6/h8-10H,1-7H3 |
Clave InChI |
RLJLIBNLJPTWFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C2=C(C=CC(=C2C(=C1)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


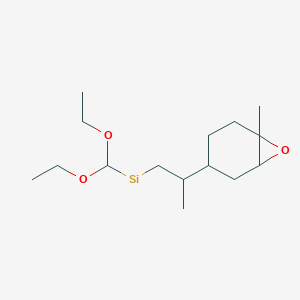

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
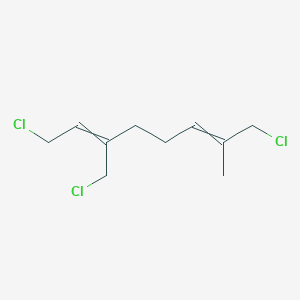

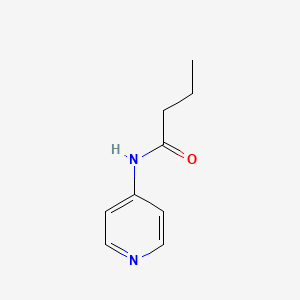
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
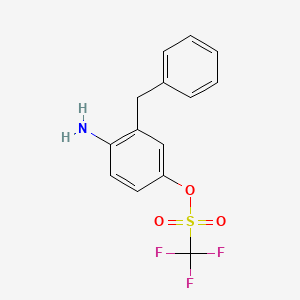

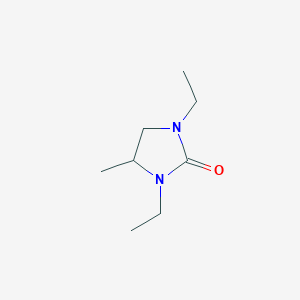
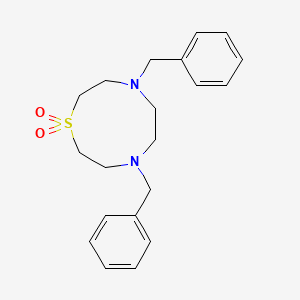
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
